Mebicar
Overview
Description
Mebicar is an anxiolytic medication . It is also known as tetramethylglycoluril . It belongs to the class of organic compounds known as imidazolidinones .
Synthesis Analysis
Mebicar can be prepared by condensation of N,N-dimethylurea with glyoxal .Molecular Structure Analysis
The structure of the Mebicar molecule has been studied by gas-phase electron-diffractometry using quantum chemical calculations. An eclipsed conformation along the C-C bond (torsion angle ϕ (H-C-C-H) = 10°) and flattened semi-chair conformations of cyclic fragments have been found .Chemical Reactions Analysis
Mono-, di-, and tetramethylglycolurils were synthesized, isolated, and purified .Physical And Chemical Properties Analysis
Mebicar has a molecular formula of C8-H14-N4-O2, a molecular weight of 198.225 . It is stable if stored as directed .Scientific Research Applications
1. Versatility in Various Medical Fields
Mebicar, a tranquilizer belonging to the class of bicyclic bisureas, has demonstrated versatility in a range of medical fields. Over 20 years of experimental studies and clinical experience since 1979 have established its effectiveness in psychiatry, cardiology, anesthesiology, neuropathology, gynecology, gerontology, dentistry, sports medicine, and more. This wide therapeutic range is a notable aspect of mebicar, raising questions about the fundamental mechanisms of its diverse therapeutic activities (Zimakova et al., 1995).
2. Influence on Cerebral Blood Circulation
A 2022 study investigated mebicar's influence on cerebral blood circulation in patients with hypertension and ischemic heart disease, using transcranial dopplerography. This research contributes to understanding mebicar's role as an adaptogen, particularly under conditions of meteorological and geomagnetic activity (Zaslavskaya, 2022).
3. Effect on Epileptic Activity
Mebicar's impact on epileptic activity has been studied in experimental models of epilepsy. Research suggests that mebicar can induce dose-dependent suppression of epileptic activity, highlighting its potential in treating epilepsy (Rekhtman et al., 2004).
4. Cardiovascular System Effects
Experimental studies have demonstrated mebicar's effects on the cardiovascular system, revealing its capacity to increase myocardial contractility and exert a vasodilating effect. These properties suggest its potential utility in cardiovascular treatments (Kamburg, 1990).
5. Stress-Protective and Vegetotropic Action
Mebicar has been observed to exhibit stress-protective effects in various stress models, including emotional stress in cats and ulcer injury in rats. This demonstrates its potential in managing stress-related conditions (Val'dman et al., 1981).
6. Treatment of Angina Pectoris
A study on the effectiveness of mebicar in treating angina pectoris revealed its potential antianginal action. This research is crucial for understanding mebicar's role in managing coronary heart disease (Shcherbatenko et al., 1986).
7. Nootropic Effects
Mebicar has been shown to have nootropic effects, particularly in patients with psychiatric disorders. This suggests its potential application in improving mental functioning and treating cognitive deficits (Zimakova et al., 1986).
Safety And Hazards
Future Directions
Mebicar is used in Latvia and Russia, as a pharmaceutical drug to treat anxiety and to prevent or reduce anxiety, unrest, fear, internal emotional tension and irritability, reduce neuroses and neurotic disorders, heartburns of non-coronary heart disease origin . As of 2021, Mebicar has not been evaluated outside of Latvia and Russia .
properties
IUPAC Name |
1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSFJTJXFNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143588 | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebicar | |
CAS RN |
10095-06-4 | |
Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebikar | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebicar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMGICOLURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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